REACTION_CXSMILES
|
C[Mg]I.[Mg].CI.BrC1C=CC([CH:14]([O:21][CH:22]([C:29]2[CH:34]=[CH:33][C:32](Br)=[CH:31][CH:30]=2)C2C=CC=CC=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17]C=2)=CC=1.Cl[C:37]([O:39][CH2:40][CH3:41])=[O:38].Cl>CCOCC.O>[CH2:40]([O:39][C:37]([C:19]1[CH:20]=[CH:15][C:14]([O:21][CH2:22][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)=[CH:17][CH:18]=1)=[O:38])[CH3:41]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
4-bromo-phenylbenzyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C1=CC=CC=C1)OC(C1=CC=CC=C1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
then stirred until reaction
|
Type
|
CUSTOM
|
Details
|
(1hr.)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Separation of the ether layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (anhyd. MgSO4)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(OCC2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |